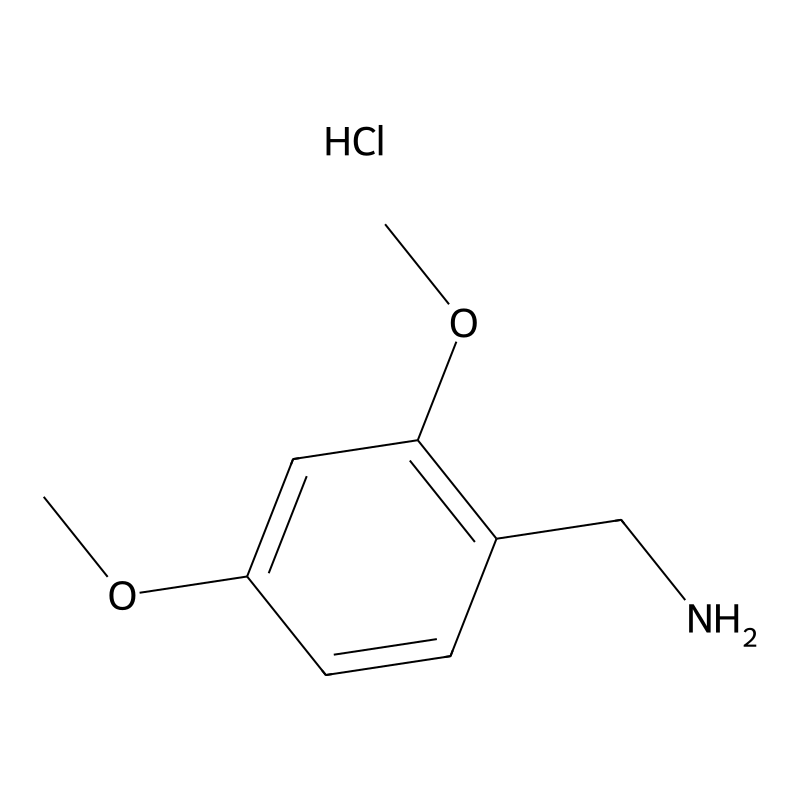

2,4-Dimethoxybenzylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor in Organic Synthesis

One of the primary applications of 2,4-DMBA HCl lies in its role as a precursor in the synthesis of various organic compounds. Its chemical structure allows it to participate in different reactions, leading to the formation of complex molecules with diverse functionalities.

For instance, research has explored the use of 2,4-DMBA HCl in the synthesis of substituted indoles, a class of heterocyclic compounds with numerous applications in medicinal chemistry []. Additionally, studies have investigated its potential in the synthesis of benzothiazoles, another class of heterocyclic compounds with diverse biological activities [].

2,4-Dimethoxybenzylamine hydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of 201.67 g/mol. It appears as a colorless to light yellow liquid and is known for its amine functionality. The compound is characterized by the presence of two methoxy groups attached to a benzylamine structure, which contributes to its unique chemical reactivity and biological properties .

- Nucleophilic Substitution: It can react with electrophiles in substitution reactions, making it useful in organic synthesis.

- Formation of Amides: The compound can be converted into amides through reaction with carboxylic acids or their derivatives.

- Reduction Reactions: It can be synthesized from 2,4-dimethoxybenzonitrile through reduction methods, such as using sodium borohydride .

Research indicates that 2,4-dimethoxybenzylamine hydrochloride exhibits significant biological activity. It has been studied for its potential antibacterial properties and as a precursor in the synthesis of various biologically active compounds. For instance, it has been utilized in the total synthesis of muraymycin D, an antibacterial nucleoside natural product . Additionally, it has shown promise in studies related to anti-HIV agents and other medicinal chemistry applications.

The synthesis of 2,4-dimethoxybenzylamine hydrochloride typically involves two main steps:

- Synthesis of 2,4-Dimethoxybenzyl Chloride:

- A mixture of phenylene dimethyl ether, paraformaldehyde, and phosphoryl chloride is treated under acidic conditions (often sulfuric acid) at elevated temperatures (60–120 °C) to produce 2,4-dimethoxybenzyl chloride.

- Formation of 2,4-Dimethoxybenzylamine:

2,4-Dimethoxybenzylamine hydrochloride finds applications in several areas:

- Medicinal Chemistry: It serves as a building block for synthesizing various pharmaceutical compounds.

- Organic Synthesis: Utilized in the preparation of complex organic molecules through nucleophilic substitution reactions.

- Research Studies: Employed in investigations related to drug development and the synthesis of bioactive compounds .

Studies involving 2,4-dimethoxybenzylamine hydrochloride have highlighted its interactions with various biological targets. For example:

- It has been shown to interact with specific receptors or enzymes involved in bacterial resistance mechanisms.

- Research indicates potential interactions with viral proteins, suggesting avenues for antiviral drug development .

Several compounds share structural similarities with 2,4-dimethoxybenzylamine hydrochloride. These include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methoxybenzylamine | Contains one methoxy group | Simpler structure; less sterically hindered |

| 3,4-Dimethoxybenzylamine | Contains two methoxy groups at different positions | Different reactivity due to substitution pattern |

| Benzylamine | Lacks methoxy groups | More reactive due to absence of electron-withdrawing groups |

| 4-Dimethoxyphenethylamine | Similar amine structure | Longer carbon chain; different biological activity |

Uniqueness of 2,4-Dimethoxybenzylamine Hydrochloride:

The presence of two methoxy groups ortho to the amine significantly alters its electronic properties compared to similar compounds. This configuration enhances its nucleophilicity and influences its biological activity, making it a valuable compound in pharmaceutical research .

2,4-Dimethoxybenzylamine hydrochloride exhibits diverse nucleophilic substitution behaviors across multiple reaction pathways, serving as a versatile nucleophilic reagent in organic synthesis . The compound functions as a primary amine nucleophile, participating in various substitution mechanisms depending on the electrophilic substrate and reaction conditions.

The fundamental nucleophilic character of 2,4-dimethoxybenzylamine hydrochloride arises from the lone pair of electrons on the nitrogen atom, which is enhanced by the electron-donating methoxy groups at the 2- and 4-positions of the benzyl ring . This electronic environment creates a more nucleophilic amine compared to unsubstituted benzylamine derivatives, facilitating attack on electrophilic centers.

Classical Nucleophilic Substitution Mechanisms

In reactions with alkyl halides, 2,4-dimethoxybenzylamine hydrochloride typically follows an SN2 mechanism, proceeding through backside attack with inversion of configuration [3]. The reaction proceeds most efficiently with primary alkyl halides under polar aprotic conditions, with typical reaction times ranging from several hours to overnight at room temperature to moderate heating conditions.

Aromatic nucleophilic substitution reactions involving 2,4-dimethoxybenzylamine hydrochloride require activated aromatic substrates containing strong electron-withdrawing groups [4] [5]. The mechanism proceeds through an addition-elimination pathway, forming a Meisenheimer complex intermediate. The presence of electron-withdrawing groups such as nitro, cyano, or carbonyl functionalities is essential for stabilizing the anionic intermediate and facilitating the substitution process [4] [6].

Nucleophilic Attack on Carbonyl Compounds

2,4-Dimethoxybenzylamine hydrochloride readily undergoes nucleophilic addition to carbonyl compounds, forming imines and related derivatives [7] [8]. The reaction mechanism involves initial nucleophilic attack at the carbonyl carbon, followed by proton transfer and elimination of water to form the imine product. This reactivity is particularly important in multicomponent reaction sequences where the compound serves as an ammonia equivalent.

Reactivity Parameters and Kinetic Studies

The nucleophilic reactivity of 2,4-dimethoxybenzylamine hydrochloride is influenced by several factors including solvent polarity, temperature, and pH conditions. Polar aprotic solvents generally favor nucleophilic substitution reactions by stabilizing the transition state without strongly solvating the nucleophile [9]. The compound exhibits optimal reactivity under neutral to slightly basic conditions, where the free amine form is available for nucleophilic attack.

Kinetic studies indicate that the reaction rate depends significantly on the nature of the electrophile and the reaction conditions employed. Primary alkyl halides react more rapidly than secondary substrates, consistent with the SN2 mechanism. Aromatic substrates require elevated temperatures and extended reaction times due to the higher activation energy associated with the addition-elimination mechanism [4] [5].

Protective Group Chemistry in Peptide Synthesis

2,4-Dimethoxybenzylamine hydrochloride plays a crucial role in peptide synthesis as a protecting group, particularly for glutamine and asparagine residues [10] [11] [12]. The 2,4-dimethoxybenzyl group serves as an acid-labile protecting group that can be selectively removed under mild acidic conditions without affecting other protecting groups commonly used in peptide synthesis.

Mechanism of Protection

The protection mechanism involves the formation of an amide bond between the 2,4-dimethoxybenzyl-activated carboxylic acid and the amino group of glutamine or asparagine [10] [13]. The reaction typically employs coupling reagents such as dicyclohexylcarbodiimide (DCC) or N-diethylamino-1-propyne in the presence of the appropriate amino acid derivatives. The resulting 2,4-dimethoxybenzyl-protected amino acids are crystalline solids that can be easily purified and stored [10] [11].

Deprotection Mechanism

The deprotection mechanism involves acid-catalyzed cleavage of the benzyl-nitrogen bond through formation of a stabilized carbocation intermediate [10] [11] [14]. Trifluoroacetic acid (TFA) is the most commonly employed reagent for deprotection, operating through protonation of the benzyl nitrogen followed by heterolytic cleavage of the carbon-nitrogen bond. The reaction proceeds under mild conditions at room temperature, typically requiring 2 hours for complete deprotection [10] [13].

The mechanistic pathway begins with protonation of the nitrogen atom by TFA, forming a positively charged intermediate [14]. This is followed by cleavage of the benzyl-nitrogen bond to generate a highly stabilized carbocation, which is resonance-stabilized by the two methoxy groups. The carbocation intermediate is subsequently trapped by the trifluoroacetate anion or other nucleophiles present in the reaction mixture [14].

Anhydrous hydrogen fluoride (HF) provides an alternative deprotection method, particularly useful when TFA-labile protecting groups are present elsewhere in the molecule [10] [13]. The HF-mediated deprotection proceeds through a similar carbocation mechanism but under more forcing conditions that can cleave even highly stable protecting groups.

Advantages in Peptide Synthesis

The 2,4-dimethoxybenzyl protecting group offers several significant advantages in peptide synthesis compared to other protecting groups [10] [15] [11]. Most importantly, no formation of pyroglutamyl peptides occurs during synthesis, even under basic conditions such as saponification [10]. This represents a major advantage over other protecting groups that can lead to cyclization side reactions.

The group also effectively prevents peptide aggregation during solid-phase peptide synthesis by disrupting hydrogen bonding between peptide chains [15] [16]. This is particularly important for difficult sequences that are prone to aggregation, which can lead to incomplete coupling and low yields. The incorporation of 2,4-dimethoxybenzyl groups every six to seven residues has been shown to effectively disrupt aggregation patterns [15].

Additionally, the protecting group prevents aspartimide formation in peptides containing aspartic acid residues [15] [16]. Aspartimide formation is a common side reaction in peptide synthesis that leads to α/β-peptide mixtures and piperidide formation in Fmoc-based synthesis. The 2,4-dimethoxybenzyl group blocks this side reaction by preventing the necessary intramolecular cyclization.

Synthetic Applications and Yields

The 2,4-dimethoxybenzyl protecting group has been successfully applied in the synthesis of various peptides and peptide-like compounds [10] [11] [12]. In glutamine protection, the group can be removed quantitatively using TFA without detectable side reactions. For asparagine protection, yields typically exceed 80% with clean deprotection profiles [10] [13].

The protecting group has also found application in the synthesis of modified peptides and peptide mimetics [15] [16]. In solid-phase peptide synthesis, the group effectively prevents common side reactions while maintaining high coupling efficiency. The clean deprotection conditions make it particularly suitable for complex peptide synthesis where multiple protecting groups must be removed selectively.

Participation in Multicomponent Reactions (Ugi, Robinson-Gabriel)

2,4-Dimethoxybenzylamine hydrochloride serves as a key component in multicomponent reactions, particularly in Ugi reactions and subsequent Robinson-Gabriel cyclizations [7] [17] [18]. The compound functions as an ammonia equivalent, enabling the formation of diverse molecular scaffolds through well-defined mechanistic pathways.

Ugi Reaction Mechanism

The Ugi four-component reaction involving 2,4-dimethoxybenzylamine hydrochloride proceeds through a well-established mechanism [7] [19] [20]. The reaction begins with the condensation of an aldehyde or ketone with the amine to form an imine intermediate. This is followed by the addition of a carboxylic acid to form an iminium ion, which is then attacked by an isocyanide component to generate the final Ugi product.

The mechanistic pathway involves several key steps [7] [8]. First, the 2,4-dimethoxybenzylamine attacks the carbonyl compound to form an imine intermediate through nucleophilic addition followed by dehydration. The carboxylic acid then adds to the imine to form an iminium ion intermediate. The isocyanide component performs a nucleophilic attack on the iminium carbon, forming an α-adduct intermediate. Finally, an intramolecular cyclization occurs with proton transfer to yield the final amide product [7] [21].

The reaction typically proceeds under mild conditions in methanol at room temperature, with reaction times ranging from 24 to 48 hours depending on the specific substrates employed [7] [19] [20]. Yields vary from 40% to 89% depending on the electronic and steric properties of the reaction components. The use of 2,4-dimethoxybenzylamine as an ammonia equivalent offers the advantage of introducing a removable protecting group that can be cleaved in subsequent synthetic steps [7] [17].

Robinson-Gabriel Cyclization

The Robinson-Gabriel reaction provides a powerful method for converting N-acyl α-aminoketones into oxazoles [8] [7]. When 2,4-dimethoxybenzylamine hydrochloride is employed in Ugi reactions with arylglyoxals, the resulting products are ideally positioned for Robinson-Gabriel cyclization following acid-mediated deprotection [7] [17] [18].

The mechanism begins with acid-catalyzed removal of the 2,4-dimethoxybenzyl protecting group to generate an N-acyl α-aminoketone intermediate [7] [8]. This intermediate then undergoes intramolecular cyclization with the ketone carbonyl attacking the amide carbonyl. The cyclization is followed by dehydration to form the aromatic oxazole ring system [8].

Concentrated sulfuric acid has been identified as the optimal reagent for the combined deprotection and cyclization sequence [7] [17]. The reaction proceeds at 60°C for 2 hours, providing oxazole products in 72% yield. Alternative cyclodehydrating agents such as phosphorus oxychloride in N,N-dimethylformamide lead to competing Vilsmeier-Haack reactions, resulting in formylation of aromatic rings [7].

Synthetic Applications and Scope

The Ugi/Robinson-Gabriel sequence has been successfully applied to the synthesis of diverse 2,4,5-trisubstituted oxazoles [7] [17] [18]. The methodology allows for the incorporation of various aldehydes, carboxylic acids, and isocyanides, providing access to libraries of oxazole-containing compounds. The reaction has been employed in the synthesis of potential pharmaceutical scaffolds and natural product analogs [7] [20].

In nucleoside chemistry, 2,4-dimethoxybenzylamine hydrochloride has been used in Ugi reactions with nucleoside aldehydes to create modified nucleoside analogs [20] [22]. The reaction proceeds efficiently with 2',3'-isopropylidene-protected uridine-5'-aldehyde, providing access to nucleoside derivatives with potential biological activity [20].

The compound has also been employed in the synthesis of cyclic peptides through combined Ugi/azide-alkyne cycloaddition sequences [23]. In these applications, the 2,4-dimethoxybenzyl group serves both as a protecting group and as a conformational directing element that facilitates macrocyclization reactions [23].

Mechanistic Insights and Optimization

Detailed mechanistic studies have revealed the importance of reaction conditions in optimizing multicomponent reactions involving 2,4-dimethoxybenzylamine hydrochloride [7] [8]. The electronic properties of the arylglyoxal component significantly influence the reaction outcome, with electron-rich substrates generally providing higher yields in the Ugi reaction [7].

The choice of isocyanide component also affects the reaction efficiency, with aliphatic isocyanides generally performing better than aromatic analogs [7] [23]. This difference is attributed to the reduced nucleophilicity of aromatic isocyanides due to conjugation with the aromatic ring system.

Solvent effects play a crucial role in determining reaction outcomes [7] [19]. Methanol has been identified as the optimal solvent for most Ugi reactions, providing the necessary polarity for imine formation while allowing efficient mixing of all components. The reaction concentration also affects the yield, with moderate concentrations (typically 0.5-1.0 M) providing optimal results [7].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant